2,5-Dimethoxyamphetamine

Descripción

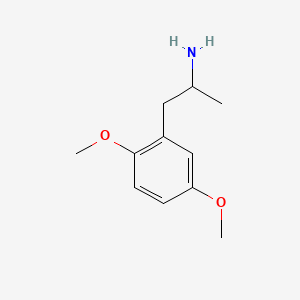

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATVFYDIBMDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24973-25-9 (hydrochloride) | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2091540 | |

| Record name | (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-68-5 | |

| Record name | (±)-2,5-Dimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneethanamine, 2,5-dimethoxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-α-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIM1536TQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,5 Dimethoxyamphetamine

Primary Synthetic Routes for 2,5-Dimethoxyamphetamine

The synthesis of this compound (2,5-DMA) can be achieved through various chemical pathways. A common and notable method involves the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitroethane, which is then followed by reduction steps to yield the final amphetamine structure. ontosight.ai

Condensation Reactions in Alkyl Chain Formation

A key step in the synthesis of 2,5-DMA and its derivatives is the formation of the propyl side chain attached to the benzene (B151609) ring. This is often accomplished through a condensation reaction, such as a Knoevenagel condensation. In this type of reaction, an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group, in the presence of a weak base, to form a new carbon-carbon double bond.

For the synthesis of 2,5-DMA, 2,5-dimethoxybenzaldehyde is reacted with nitroethane. This reaction forms the intermediate compound 1-(2,5-dimethoxyphenyl)-2-nitropropene. This nitroalkene intermediate is a crucial precursor for the subsequent introduction of the amine group.

Amine Group Reduction and Introduction Strategies

Following the formation of the nitroalkene, the next critical step is the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. One common method is the use of lithium aluminum hydride (LiAlH4), which is a powerful reducing agent capable of converting nitroalkenes directly to amines. tandfonline.com However, this method can sometimes lead to the formation of side products. tandfonline.commdma.ch

Alternative reduction strategies offer cleaner reaction profiles. For instance, the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), catalyzed by sodium borohydride, can effectively reduce the nitroalkene to the corresponding hydroxylamine (B1172632). mdma.cherowid.org This hydroxylamine can then be further reduced to the final amine product. Another approach involves the reduction of the nitroalkene to the corresponding oxime, which is then subsequently reduced to the amine. erowid.org

A different synthetic route avoids the nitroalkene intermediate altogether. This method starts with a Friedel-Crafts reaction between 1,4-dimethoxybenzene (B90301) and chloroacetyl chloride to produce α-chloro-2,5-dimethoxyacetophenone. google.com This intermediate then reacts with methenamine (B1676377) to form α-amino-2,5-dimethoxyacetophenone, which is finally reduced to 2,5-dimethoxyphenethylamine. google.com

Enantioselective Synthesis and Stereochemical Considerations

This compound possesses a chiral center at the alpha-carbon of the side chain, meaning it can exist as two different stereoisomers, or enantiomers: (R)-2,5-DMA and (S)-2,5-DMA. The biological activity of these enantiomers can differ significantly. For many related psychedelic amphetamines, the (R)-enantiomer is the more potent and active form. mdma.chsci-hub.se

To obtain the individual enantiomers, enantioselective synthesis methods are employed. One such method involves the use of a chiral auxiliary. For example, the appropriate phenylacetone (B166967) can be reacted with a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to form a chiral imine. sci-hub.se This imine is then reduced, and subsequent removal of the chiral auxiliary yields the desired enantiomer of 2,5-DMA. sci-hub.se The enantiomeric purity of the final product can be determined using techniques like gas-liquid chromatography (GLC) or fluorine nuclear magnetic resonance (NMR) analysis of derivatives made with chiral reagents. sci-hub.se

Preparation of Isotopic Analogues for Analytical and Mechanistic Studies

Isotopically labeled analogues of 2,5-DMA and its derivatives are invaluable tools for various scientific investigations, including metabolic studies, receptor binding assays, and as internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net Deuterium (B1214612) (²H or D) is a common isotope used for this purpose.

The synthesis of deuterium-labeled 2,5-DMA can be achieved by introducing deuterium atoms at specific positions in the molecule. For example, DOB-d6, DMA-d6, and PMA-d3 have been synthesized for use as internal standards. researchgate.net The labeling can be accomplished by using deuterated starting materials or reagents during the synthesis. For instance, a photoredox-mediated hydrogen atom transfer (HAT) protocol can be used to install deuterium at α-amino sp³ C-H bonds using deuterated water (D₂O) as the deuterium source. princeton.edu Another method involves a palladium-catalyzed H-D exchange reaction. mdpi.com

Radioiodinated analogues, such as those containing Iodine-125 ([¹²⁵I]) or Iodine-123 ([¹²³I]), are particularly useful for in vitro and in vivo receptor imaging studies due to their radioactive properties. mdma.ch The synthesis of radioiodinated (R)- and (S)-DOI (4-iodo-2,5-dimethoxyamphetamine) has been described, involving the iodination of the corresponding 2,5-DMA precursor using a radioisotope of iodine. mdma.ch

Design and Synthesis of 4-Substituted-2,5-Dimethoxyamphetamine (DOx) Derivatives

The 4-substituted-2,5-dimethoxyamphetamines, commonly known as the DOx series, are a prominent class of psychedelic compounds derived from the parent structure of 2,5-DMA. wikipedia.orgwikipedia.org These compounds feature a substituent at the 4-position of the phenyl ring, which significantly influences their potency and duration of action. wikipedia.orgresearchgate.net The substituent can be an alkyl group, a halogen, or other functional groups. wikipedia.org

The synthesis of DOx derivatives typically starts with 2,5-DMA or a closely related precursor. researchgate.net For example, to introduce a halogen at the 4-position, an electrophilic aromatic substitution reaction, such as bromination or iodination, can be performed on 2,5-DMA. sci-hub.se For instance, reacting 2,5-DMA with bromine in acetic acid yields 4-bromo-2,5-dimethoxyamphetamine (DOB). sci-hub.se Similarly, radioiodinated derivatives like DOI can be synthesized by treating 2,5-DMA with a source of radioactive iodine. mdma.ch

The synthesis of 4-alkyl substituted derivatives often involves a different strategy, starting from a 4-substituted-2,5-dimethoxybenzaldehyde. This aldehyde is then carried through the condensation and reduction steps described earlier to yield the desired DOx compound.

The nature of the 4-substituent has a profound impact on the pharmacological properties of the DOx compounds. Generally, small, lipophilic substituents tend to result in agonist activity at serotonin (B10506) receptors, while larger, more lipophilic substituents can lead to partial agonist or even antagonist activity. researchgate.netnih.gov

Table 1: Examples of DOx Derivatives and their 4-Position Substituents

| Compound | 4-Position Substituent |

| DOM | Methyl |

| DOB | Bromo |

| DOI | Iodo |

| DOC | Chloro |

| DOET | Ethyl |

| DON | Nitro |

| DOAM | Amyl |

| DOTFM | Trifluoromethyl |

Synthesis of α-Desmethyl (2C) Homologues and Related Phenethylamines

The α-desmethyl homologues of the DOx series are the 2,5-dimethoxyphenethylamines, commonly known as the 2C series. These compounds lack the methyl group at the alpha position of the ethylamine (B1201723) side chain. The synthesis of these phenethylamines often follows a similar initial pathway to their amphetamine counterparts, starting with a substituted 2,5-dimethoxybenzaldehyde.

A key difference in the synthesis of the 2C series is the reduction of the nitrostyrene (B7858105) intermediate. While the reduction of the nitropropene in DOx synthesis leads to an amphetamine, the reduction of the corresponding nitrostyrene in 2C synthesis yields a phenethylamine (B48288).

For instance, the synthesis of 2C-T compounds, which are 4-alkylthio-2,5-dimethoxyphenethylamines, begins with the preparation of the appropriately substituted 2,5-dimethoxybenzaldehyde. This is followed by a Henry reaction with nitromethane (B149229) to form the β-nitrostyrene derivative. mdpi.com Subsequent reduction of the nitro group, for example with lithium aluminum hydride, affords the final phenethylamine product. mdpi.com

Recent studies have focused on the synthesis and structure-activity relationships of various 4-substituted-2,5-dimethoxyphenethylamines, leading to the discovery of novel compounds with high potency at serotonin receptors. acs.orgnih.gov

Advanced Pharmacological Characterization of 2,5 Dimethoxyamphetamine and Analogues

G-Protein Coupled Receptor (GPCR) Interaction Profiles

The primary mechanism of action for 2,5-DMA involves its interaction with G-protein coupled receptors, a large family of transmembrane receptors crucial for cellular signaling. Its most significant activity is observed at the serotonin (B10506) 5-HT₂ receptor subfamily.

Serotonin 5-HT₂ Receptor Subfamily Agonism (5-HT₂A, 5-HT₂B, 5-HT₂C)

2,5-Dimethoxyamphetamine is characterized as a partial agonist at the serotonin 5-HT₂A receptor, exhibiting low potency. wikipedia.org Its activity extends to other members of the 5-HT₂ family, including the 5-HT₂B and 5-HT₂C receptors. nih.govnih.govuchile.cl The 5-HT₂ receptor family, comprising 5-HT₂A, 5-HT₂B, and 5-HT₂C isoforms, is activated by the endogenous neurotransmitter serotonin. nih.gov Structurally related analogues of 2,5-DMA, such as the 4-substituted derivatives (the DOx series), are known to be potent agonists at human 5-HT₂A receptors. nih.govresearchgate.net

Studies on a series of 4-substituted 2,5-DMA derivatives have shown that these compounds possess a significant affinity for 5-HT₂ receptors. nih.gov Functional assays demonstrate that 2,5-DMA and its analogues act as agonists at the 5-HT₂B receptor. nih.gov Specifically, at the human 5-HT₂B receptor, the S(+) enantiomer of 2,5-DMA was found to be approximately six times more potent than its R(-) counterpart. nih.govfrontiersin.org Investigations into phenylisopropylamine and phenethylamine (B48288) pairs have further elucidated the functional activity at 5-HT₂A and 5-HT₂C receptors, confirming the agonist properties of these compounds. uchile.cl

Quantitative Radioligand Binding Assays and Affinity Determinations (Kᵢ, EC₅₀)

Radioligand binding assays are a standard method for quantifying the affinity of a compound for a specific receptor, expressed as the inhibition constant (Kᵢ). giffordbioscience.com For 2,5-DMA, a range of Kᵢ values at the human 5-HT₂A receptor has been reported, from 211 nM to 5,200 nM, with one study citing a specific value of 2,502 nM. wikipedia.org An earlier study reported a Kᵢ of 5,200 nM at the serotonin 5-HT₂ receptor. wikipedia.org

The half-maximal effective concentration (EC₅₀), which measures a compound's potency in provoking a response, also varies for 2,5-DMA depending on the specific signaling pathway being measured. At the 5-HT₂A receptor, EC₅₀ values have been recorded in the range of 160 to 3,548 nM. wikipedia.org In a β-arrestin recruitment assay, 2,5-DMA (referred to as DOH) showed an EC₅₀ of 2814 nM. ugent.be

Functional studies at the 5-HT₂B receptor determined the EC₅₀ values for the individual optical isomers of 2,5-DMA. The S(+) isomer displayed an EC₅₀ of 480 nM, while the R(-) isomer had a much higher EC₅₀ of 3,236 nM, indicating lower potency. nih.govfrontiersin.org

Table 1: Affinity (Kᵢ) and Potency (EC₅₀) of this compound at Serotonin Receptors

| Compound | Receptor | Parameter | Value (nM) | Notes |

| 2,5-DMA | 5-HT₂A | Kᵢ | 211 - 5,200 wikipedia.org | Range from multiple studies. |

| 2,5-DMA | 5-HT₂A | Kᵢ | 2,502 wikipedia.org | Specific value from one study. |

| 2,5-DMA | 5-HT₂ | Kᵢ | 5,200 wikipedia.org | From an earlier study. |

| 2,5-DMA | 5-HT₂A | EC₅₀ | 160 - 3,548 wikipedia.org | Dependent on the signaling cascade. |

| 2,5-DMA (DOH) | 5-HT₂A | EC₅₀ | 2,814 ugent.be | β-arrestin recruitment assay. |

| S(+) 2,5-DMA | 5-HT₂B | EC₅₀ | 480 nih.govfrontiersin.org | Calcium mobilization assay. |

| R(-) 2,5-DMA | 5-HT₂B | EC₅₀ | 3,236 nih.govfrontiersin.org | Calcium mobilization assay. |

In Vitro Receptor Activation and Efficacy (Eₘₐₓ) Studies

The maximal efficacy (Eₘₐₓ) of a compound describes the maximum response it can elicit at a receptor compared to a full agonist. For 2,5-DMA at the 5-HT₂A receptor, the Eₘₐₓ has been reported to be between 66% and 109%, indicating it acts as a partial to full agonist depending on the assay. wikipedia.org One study focusing on calcium mobilization found an Eₘₐₓ of 109.0%. wikipedia.org Another study reported that its efficacy at the 5-HT₂A receptor was approximately 50% relative to serotonin. uchile.cl In a β-arrestin recruitment assay, 2,5-DMA showed an Eₘₐₓ of 107%. ugent.be

At the 5-HT₂B receptor, the S(+) isomer of 2,5-DMA acted as a full agonist with an efficacy of 100% relative to the serotonin response, while the R(-) isomer was a high-efficacy partial agonist with an Eₘₐₓ of 87%. nih.govfrontiersin.org

Table 2: Efficacy (Eₘₐₓ) of this compound at Serotonin Receptors

| Compound | Receptor | Eₘₐₓ (%) | Notes |

| 2,5-DMA | 5-HT₂A | 66 - 109 wikipedia.org | Range from multiple studies. |

| 2,5-DMA | 5-HT₂A | ~50 uchile.cl | Relative to 5-HT. |

| 2,5-DMA (DOH) | 5-HT₂A | 107 ugent.be | β-arrestin recruitment assay. |

| S(+) 2,5-DMA | 5-HT₂B | 100 nih.govfrontiersin.org | Relative to 5-HT response. |

| R(-) 2,5-DMA | 5-HT₂B | 87 nih.govfrontiersin.org | Relative to 5-HT response. |

Allosteric Modulation and Biased Agonism Considerations

The concept of biased agonism, where a ligand preferentially activates one of several signaling pathways downstream of a single receptor, is relevant to the pharmacology of 5-HT₂A agonists. wikipedia.orgnih.gov Evidence suggests that the psychedelic and anti-inflammatory effects of these agonists can be dissociated, likely mediated by different intracellular signaling pathways. wikipedia.org 2,5-DMA is a key example of this phenomenon, being a potent anti-inflammatory agent despite its low potency as a traditional psychedelic. wikipedia.orgwikipedia.org

Research has demonstrated that 2,5-DMA exhibits significant biased agonism at the 5-HT₂A receptor. core.ac.uk In cellular assays, 2,5-DMA was found to selectively induce the accumulation of inositol (B14025) phosphate (B84403) (IP) via the phospholipase C (PLC) pathway. core.ac.uk However, it did not activate the phospholipase A₂ (PLA₂) mediated release of arachidonic acid (AA). core.ac.uk This functional selectivity is noteworthy because related compounds that have a substituent at the 4-position of the phenyl ring (such as the DOx series) are capable of activating both pathways. This suggests that the absence of a C4 substituent in 2,5-DMA is critical for its biased signaling profile, preventing the activation of the PLA₂-mediated response. core.ac.uk

Evaluation of Interactions with Other Monoamine Receptors and Transporters

While its primary activity is at serotonin receptors, the interaction of 2,5-DMA with other monoamine systems, such as the dopaminergic system, has also been evaluated.

Dopaminergic Receptor Subtypes (e.g., D₁, D₂)

Dopamine (B1211576) receptors are categorized into two main families: D₁-like (D₁ and D₅), which couple to Gₛ proteins to stimulate adenylyl cyclase, and D₂-like (D₂, D₃, and D₄), which couple to Gᵢ proteins to inhibit it. metu.edu.trwikipedia.orgplos.org Studies investigating the binding profile of 2,5-DMA and its analogues have consistently shown a lack of significant affinity for dopamine receptors. Specifically, 2,5-DMA did not bind to human dopamine D₂ receptors at concentrations up to 7 µM (7,000 nM). researchgate.net This low affinity is consistent with findings for its close structural analogues, such as DOB and DOI, which also show negligible affinity for the D₂ receptor (Kᵢ >10,000 nM). ljmu.ac.uk Furthermore, 2,5-DMA does not appear to bind to monoamine transporters at the concentrations assessed. wikipedia.org

Table 3: List of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 2,5-DMA | This compound |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

| AA | Arachidonic Acid |

| DOB | 4-Bromo-2,5-dimethoxyamphetamine |

| DOC | 4-Chloro-2,5-dimethoxyamphetamine |

| DOH | This compound |

| DOI | 2,5-Dimethoxy-4-iodoamphetamine |

| DOM | 2,5-Dimethoxy-4-methylamphetamine |

| IP | Inositol Phosphate |

| LSD | Lysergic acid diethylamide |

| PLC | Phospholipase C |

| PLA₂ | Phospholipase A₂ |

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Modulation

The Trace Amine-Associated Receptor 1 (TAAR1) is another target of interest for amphetamine-like substances. However, 2,5-DMA and many of its direct derivatives show little to no activity at the human TAAR1. researchgate.netwikipedia.orgwikiwand.com 2,5-DMA itself was found to be inactive at human TAAR1, with an EC50 value greater than 10,000 nM. wikipedia.org This lack of activity extends to its halogenated derivatives (DOF, DOC, DOB, DOI) and 4-alkyl-substituted versions. researchgate.netresearchgate.net

Interestingly, the interaction with TAAR1 appears to be significantly influenced by both species and the absence of the alpha-methyl group. The non-methylated phenethylamine analogues (2C series) generally bind more strongly to TAAR1 than their amphetamine counterparts. frontiersin.orgnih.gov For example, 4-alkoxy-substituted phenethylamines (2C-O derivatives) showed moderate to high affinities for the rat TAAR1 (Ki = 21–410 nM), whereas the corresponding amphetamine analogues (3C-O derivatives) bound only weakly (Ki = 630–3100 nM). frontiersin.orgnih.gov However, even within the 2C-O series, activation of human TAAR1 was minimal, with only two compounds showing micromolar activity. frontiersin.orgnih.gov In contrast, some 4-aryl-substituted phenethylamines (2C-BI derivatives) were found to activate human TAAR1. nih.gov

This pattern suggests that while the phenethylamine scaffold can interact with TAAR1, particularly in non-human species, the addition of an alpha-methyl group (as in 2,5-DMA) or specific substitutions can greatly diminish or abolish this activity, especially at the human receptor. frontiersin.orgwikipedia.org

Table 3: TAAR1 Interaction Profile of 2,5-DMA and Analogues This table is interactive. You can sort and filter the data.

| Compound/Series | Receptor | Interaction Type | Affinity/Potency (nM) |

|---|---|---|---|

| 2,5-DMA | Human TAAR1 | Inactive (Agonism) | EC50 > 10,000 |

| Halogenated DOX Derivatives | Human TAAR1 | No Relevant Affinity | Ki > 1,000 |

| 2C-O Derivatives | Rat TAAR1 | Binding | Ki = 21 - 410 |

| 2C-O Derivatives | Human TAAR1 | Weak Agonism | EC50 = 3,600 - 9,600 (for 2 compounds) |

| 3C-O Derivatives (Amphetamines) | Rat TAAR1 | Weak Binding | Ki = 630 - 3,100 |

| 3C-O Derivatives (Amphetamines) | Human TAAR1 | Inactive (Agonism) | N/A |

Data sourced from Wikipedia and Luethi et al., 2019. frontiersin.orgresearchgate.netwikipedia.org

Structure-Activity Relationship (SAR) Investigations in this compound Derivatives

Effects of Aromatic Ring Substitution Patterns on Receptor Binding and Functional Activity

The substitution pattern on the aromatic ring of the 2,5-DMA scaffold is a critical determinant of its pharmacological activity, particularly at serotonin receptors. nih.govuchile.cl The parent compound, 2,5-DMA, is a relatively low-potency 5-HT2A receptor partial agonist. wikipedia.org However, the introduction of a substituent at the 4-position dramatically alters its properties. nih.govuchile.cl

Alkyl and Halogen Substitutions:

Alkyl Groups: Adding a small alkyl group like methyl (DOM) or ethyl (DOET) at the 4-position increases potency by more than an order of magnitude compared to 2,5-DMA. nih.gov Potency generally increases up to a propyl group (DOPR) and then decreases with further homologation to a butyl group (DOBU). nih.gov

Halogen Groups: Substitution with halogens at the 4-position also significantly enhances potency. nih.gov For halogenated DOX derivatives, an increase in the size of the halogen (from fluorine to iodine) results in a substantial increase in 5-HT2A receptor affinity and selectivity over other serotonin receptor subtypes like 5-HT1A. researchgate.net For example, DOI (4-iodo) displays almost three orders of magnitude higher selectivity for the 5-HT2A receptor than DOF (4-fluoro). researchgate.net

Bulky Groups: Introducing larger, bulky lipophilic substituents at the 4-position, such as a benzyl (B1604629) group (DOBz), can lead to compounds with high 5-HT2A receptor affinity but may shift the functional activity from agonism towards antagonism. wikipedia.orgresearchgate.net

Alkoxy Substitutions:

In the related phenethylamine (2C) and amphetamine series, extending the length of a 4-alkoxy group generally increases binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov However, the effect on functional activation (potency and efficacy) is mixed. frontiersin.orgnih.gov

Introducing fluorine atoms into a 4-ethoxy substituent can also modulate affinity, with progressive fluorination tending to increase binding at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov

These SAR findings highlight that the 4-position of the 2,5-dimethoxy-phenyl ring is highly sensitive to substitution, where the size, lipophilicity, and electronic character of the substituent are key factors in modulating receptor affinity, selectivity, and functional outcome. researchgate.netnih.govacs.org

Table 4: Effect of 4-Position Substitution on Potency of 2,5-DMA Derivatives This table is interactive. You can sort and filter the data.

| 4-Position Substituent | Compound | Relative Potency Trend | Key Finding |

|---|---|---|---|

| Hydrogen (None) | 2,5-DMA | Base | Low potency 5-HT2A agonist. wikipedia.org |

| Methyl | DOM | Increased | Potency increases >10x vs. 2,5-DMA. nih.gov |

| Ethyl | DOET | Increased | Potency similar to or greater than DOM. nih.gov |

| Propyl | DOPR | Increased | Potency peaks with this substituent. nih.gov |

| Butyl | DOBU | Decreased | Potency decreases after propyl. nih.gov |

| Halogens (F, Cl, Br, I) | DOF, DOC, DOB, DOI | Increased | Potency and 5-HT2A selectivity increase with halogen size. researchgate.netnih.gov |

| Benzyl | DOBz | High Affinity | High 5-HT2A affinity but acts as an antagonist. wikipedia.org |

Stereoisomeric Influences on Pharmacological Potency and Selectivity

The presence of a chiral center at the alpha-carbon of the propane (B168953) side chain in 2,5-DMA and its derivatives means they exist as stereoisomers (enantiomers). nih.gov Research has consistently demonstrated that the pharmacological activity of these compounds is stereoselective, with the (R)-(-) enantiomer being significantly more potent than the (S)-(+) enantiomer, particularly for hallucinogenic-like activity mediated by the 5-HT2A receptor. nih.govnih.govljmu.ac.uk

For example, the (R)-isomers of DOI, DOM, and DON (the 4-iodo, 4-methyl, and 4-nitro derivatives of 2,5-DMA, respectively) are more potent and selective for 5-HT2 sites compared to their racemates or (S)-isomers. nih.gov This stereoselectivity is a hallmark of the interaction with the 5-HT2A receptor. nih.govresearchgate.net In studies with DOI, the R-(-) enantiomer is the more active stereoisomer and is widely used as a research tool to label 5-HT2A receptors. wikiwand.com

However, the degree of stereoselectivity can vary. In one study, while R(-)-DOI had a higher affinity for 5-HT2 receptors than S(+)-DOI, the difference was not absolute, indicating stereoselectivity rather than stereospecificity. acs.org In another investigation involving a 4-(sec-butyl) substituent, which introduces a second chiral center, both the R and S isomers at this position showed nearly identical binding affinities, suggesting the receptor does not present a highly asymmetric environment to this specific part of the ligand. nih.govwikipedia.org Despite this, a slight potency difference was still observed in behavioral assays. nih.govwikipedia.org

Comparative Analysis of Alpha-Methylated (Amphetamine) vs. Non-Methylated (Phenethylamine) Analogues

The addition of an alpha-methyl (α-Me) group, which distinguishes the amphetamine (DOx) series from the phenethylamine (2C-x) series, has significant pharmacological consequences.

Receptor Affinity and Selectivity: For many 2,5-dimethoxy derivatives, the presence of the α-Me group has a relatively small effect on binding affinity at 5-HT2A and 5-HT2C receptors. researchgate.net However, the α-Me group can increase selectivity. For example, halogenated DOX derivatives show increased 5-HT2A vs. 5-HT1A selectivity compared to their 2C analogues, which may contribute to their higher clinical potency. researchgate.net

TAAR1 Interaction: As noted in section 3.2.4, the most dramatic difference is seen at the TAAR1 receptor. Phenethylamine analogues (2C series) bind more strongly to TAAR1 than their alpha-methylated amphetamine counterparts. frontiersin.orgnih.gov The α-Me group appears to significantly hinder or abolish interaction with this receptor. frontiersin.org

Mechanism of Action: While both classes primarily act as 5-HT2A receptor agonists, some non-alpha-methylated phenethylamines may have additional mechanisms. nih.gov In contrast, a study comparing para-methoxyamphetamine (PMA) with 2,5-DMA concluded that 2,5-DMA acts as a direct 5-HT receptor agonist, whereas PMA's action was indirect via serotonin release. nih.gov The alpha-methylation in 2,5-DMA and its derivatives seems to favor direct receptor agonism over monoamine release or reuptake inhibition. wikipedia.orgwikipedia.orgnih.gov

Table of Mentioned Chemical Compounds

| Abbreviation | Full Chemical Name |

| 2,5-DMA | This compound |

| 2C-B | 2,5-Dimethoxy-4-bromophenethylamine |

| 2C-BI | 4'-Aryl-substituted 2,5-dimethoxyphenethylamine |

| 2C-H | 2,5-Dimethoxyphenethylamine |

| 2C-O-2 | 2,5-Dimethoxy-4-ethoxyphenethylamine |

| 2C-O-3 | 2,5-Dimethoxy-4-propoxyphenethylamine |

| 2C-O-16 | 2,5-Dimethoxy-4-(2-fluoroethoxy)phenethylamine |

| 2C-O-27 | 2,5-Dimethoxy-4-(2,2,2-trifluoroethoxy)phenethylamine |

| 3,4-DMA | 3,4-Dimethoxyamphetamine |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

| DAT | Dopamine Transporter |

| DOB | 2,5-Dimethoxy-4-bromoamphetamine |

| DOBz | 2,5-Dimethoxy-4-benzylamphetamine |

| DOBU | 2,5-Dimethoxy-4-butylamphetamine |

| DOC | 2,5-Dimethoxy-4-chloroamphetamine |

| DOET | 2,5-Dimethoxy-4-ethylamphetamine |

| DOF | 2,5-Dimethoxy-4-fluoroamphetamine |

| DOI | 2,5-Dimethoxy-4-iodoamphetamine |

| DOM | 2,5-Dimethoxy-4-methylamphetamine |

| DON | 2,5-Dimethoxy-4-nitroamphetamine |

| DOPR | 2,5-Dimethoxy-4-propylamphetamine |

| DOTFM | 2,5-Dimethoxy-4-(trifluoromethyl)amphetamine |

| LSD | Lysergic acid diethylamide |

| MMALM | 4-Allyloxy-2,5-dimethoxyamphetamine |

| NET | Norepinephrine Transporter |

| PMA | para-Methoxyamphetamine |

| SERT | Serotonin Transporter |

| TAAR1 | Trace Amine-Associated Receptor 1 |

| TMA-2 | 2,4,5-Trimethoxyamphetamine |

Metabolic Pathways and Biotransformation of 2,5 Dimethoxyamphetamine

Identification of Phase I Metabolic Transformations

Phase I metabolism consists of nonsynthetic reactions that modify the chemical structure of a compound through oxidation, reduction, or hydrolysis to introduce or expose polar functional groups. wikipedia.orgsigmaaldrich.com For 2,5-DMA and its analogs, the principal Phase I transformations are O-demethylation, oxidative deamination, and hydroxylation. nih.govnih.gov

O-demethylation is a key metabolic pathway for 2,5-dimethoxyamphetamine derivatives. nih.gov This oxidative process involves the removal of a methyl group from one of the two methoxy (B1213986) substituents (at the C-2 or C-5 position) on the phenyl ring. This biotransformation results in the formation of a hydroxyl group, creating more polar monophenolic metabolites. Studies on closely related compounds like 4-methyl-2,5-dimethoxy-amphetamine (DOM) confirm that O-demethylation is a main metabolic step. nih.gov The resulting hydroxylated metabolites are then more susceptible to subsequent Phase II conjugation reactions.

Oxidative deamination is another significant Phase I pathway that targets the primary amine group of the amphetamine side chain. This reaction, observed in the metabolism of analogous phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), leads to the removal of the amino group and its replacement with a keto group, forming a phenylacetone (B166967) intermediate. nih.gov This intermediate can be further metabolized through reduction to an alcohol or oxidation to a carboxylic acid. nih.gov For instance, studies on 2C-B identified metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, which are products of oxidative deamination followed by further oxidation or reduction. nih.gov A similar pathway is expected for 2,5-DMA.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a fundamental Phase I reaction catalyzed by cytochrome P450 enzymes. mdpi.com In the context of 2,5-DMA derivatives, hydroxylation can occur at different positions. For example, in the case of DOM, hydroxylation of the methyl group at the 4-position of the aromatic ring is a primary metabolic route, leading to the formation of hydroxy-DOM. nih.gov While 2,5-DMA itself lacks an alkyl substituent at the 4-position, hydroxylation could potentially occur on the aromatic ring or the aliphatic side chain, creating more polar metabolites primed for excretion.

| Phase I Reaction | Description | Potential Resulting Metabolite Type |

| O-Demethylation | Removal of a methyl group from a methoxy substituent on the phenyl ring. nih.gov | Hydroxymethoxyamphetamine |

| Oxidative Deamination | Removal of the amino group from the side chain, typically forming a ketone intermediate. nih.gov | Phenylacetone derivative |

| Hydroxylation | Addition of a hydroxyl group to the molecule, such as on the side chain. nih.gov | Hydroxylated 2,5-DMA |

Phase II Conjugation Pathways

Following Phase I transformations, the newly introduced or exposed polar functional groups (e.g., hydroxyl groups from demethylation and hydroxylation) serve as sites for Phase II conjugation reactions. drughunter.com Phase II metabolism involves the attachment of endogenous, highly polar molecules to the drug metabolite, a process that significantly increases its water solubility and facilitates renal or biliary excretion. drughunter.com The most common Phase II pathways include glucuronidation and sulfonation. drughunter.com

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to hydroxyl, carboxyl, or amine groups.

Sulfonation: Mediated by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to hydroxyl or amino groups.

While direct studies detailing the specific Phase II conjugates of 2,5-DMA are not available, it is established that the hydroxylated metabolites produced during Phase I are prime substrates for these conjugation pathways.

Characterization of Enzymatic Systems Involved in Metabolism

The biotransformation of most amphetamine-like compounds is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. researchgate.netdntb.gov.ua These enzymes are central to Phase I oxidative metabolism. mdpi.com

Research has definitively identified specific CYP isoenzymes responsible for the metabolism of 2,5-DMA derivatives. Studies using human liver microsomes and heterologously expressed human CYPs have shown that CYP2D6 is the principal, and in some cases the only, isoenzyme involved in the major metabolic pathways of O-demethylation and side-chain hydroxylation for compounds like DOM. nih.govnih.gov

The involvement of CYP2D6 is significant due to its well-known genetic polymorphism, which can lead to considerable inter-individual differences in metabolic rates. nih.govresearchgate.net Furthermore, studies have shown that this compound derivatives can act as competitive inhibitors of CYP2D6, which could potentially affect the metabolism of other drugs that are substrates for this enzyme. nih.gov

| Enzyme System | Family/Type | Role in Metabolism of 2,5-DMA and its Derivatives |

| Cytochrome P450 2D6 | Heme-containing monooxygenase (Phase I) | Primary enzyme responsible for O-demethylation and hydroxylation of 2,5-DMA derivatives. nih.govnih.gov |

| UDP-glucuronosyltransferases (UGTs) | Transferase (Phase II) | Predicted to be involved in the glucuronidation of Phase I metabolites. drughunter.com |

| Sulfotransferases (SULTs) | Transferase (Phase II) | Predicted to be involved in the sulfonation of Phase I metabolites. drughunter.com |

Other Hepatic and Extrahepatic Enzymes

While cytochrome P450 enzymes, particularly CYP2D6, are central to the phase I metabolism of many amphetamine derivatives, other enzyme systems contribute to the broader biotransformation of xenobiotics. nih.govnih.gov The involvement of these alternative pathways for this compound (2,5-DMA) is less defined, but an examination of its structure and data from related compounds allows for an informed discussion of potential enzymatic roles.

Monoamine Oxidases (MAO): As a primary amine, 2,5-DMA is a structural candidate for metabolism by monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the degradation of endogenous and exogenous amines. nih.gov However, the α-methylation in the amphetamine structure generally reduces its affinity for MAO compared to its phenethylamine (B48288) counterparts. In vitro testing of 2,5-DMA has shown it to be a very weak inhibitor of both human MAO-A and MAO-B, with IC50 values exceeding 100,000 nM. wikipedia.org This suggests that 2,5-DMA is not a significant substrate for MAO, and oxidative deamination via this pathway is likely a minor route of metabolism for this specific compound. wikipedia.org For comparison, the related compound 2,5-Dimethoxy-4-iodoamphetamine (DOI) also shows very high IC50 values for MAO-B but a lower, though still high, value for MAO-A. wikipedia.org

Flavin-Containing Monooxygenases (FMO): The FMO system, particularly the FMO3 isoform abundant in the adult human liver, metabolizes drugs containing soft, nucleophilic heteroatoms like nitrogen. tandfonline.comucl.ac.uk FMOs are known to N-oxygenate amphetamine and methamphetamine, producing the corresponding hydroxylamines. nih.gov Given that 2,5-DMA possesses a nucleophilic primary amine, metabolism by FMO to form this compound hydroxylamine (B1172632) is a plausible pathway. nih.govtandfonline.com This represents a potential phase I reaction independent of the CYP450 system. However, specific studies confirming the role of FMO in the biotransformation of 2,5-DMA are not currently available in the scientific literature.

UDP-Glucuronosyltransferases (UGT): UGTs are critical phase II enzymes that conjugate a glucuronic acid moiety to substrates, typically following phase I metabolism. xenotech.comyoutube.com This process increases the water solubility of the compound, facilitating its excretion. The primary metabolites of related DOx compounds are hydroxylated products (phenols) resulting from O-demethylation. nih.gov These phenolic metabolites are ideal substrates for glucuronidation. Therefore, it is highly probable that the hydroxylated metabolites of 2,5-DMA undergo subsequent conjugation by UGT enzymes. xenotech.com While this is a well-established pathway for many phenolic drugs, direct experimental evidence demonstrating the glucuronidation of 2,5-DMA metabolites is lacking.

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro studies using human-derived systems are fundamental for predicting the metabolic fate of a compound in humans. Research on 2,5-DMA itself is limited, but studies on its closely related 4-substituted analogs provide significant insight into its likely metabolic stability and biotransformation pathways.

A key study investigated the metabolism of several 4-substituted this compound derivatives, including DOM, DOI, DOC, and DOB, using pooled human liver microsomes (HLM) and specific recombinant human CYP enzymes. nih.gov The primary findings from this research indicate that these compounds are metabolized via O-demethylation of the methoxy groups on the phenyl ring. nih.gov Among the various CYP enzymes tested, CYP2D6 was identified as the sole isoenzyme responsible for catalyzing these primary metabolic steps. nih.gov

Crucially, the study reported that the quantity of metabolites formed during these incubations was "very small," which strongly suggests that 2,5-DMA and its close derivatives are poor substrates for metabolic enzymes and thus possess high metabolic stability. nih.gov This low turnover implies a long metabolic half-life and slow intrinsic clearance. While specific quantitative data such as half-life (t½) or intrinsic clearance (CLint) for 2,5-DMA are not available, the qualitative description points towards metabolic resistance.

The identified metabolites for the analogous compounds were the O-demethylated products. Given the identical core structure, the primary phase I metabolites of 2,5-DMA in human liver microsomes are predicted to be 2-hydroxy-5-methoxyamphetamine and 5-hydroxy-2-methoxyamphetamine.

In addition to being poor substrates, the same study demonstrated that these this compound derivatives act as competitive inhibitors of CYP2D6. The inhibition constants (Ki) were determined using both recombinant CYP2D6 and HLM, showing moderate inhibitory potential. nih.gov

Analytical Chemistry Methodologies for 2,5 Dimethoxyamphetamine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 2,5-DMA, enabling its separation from complex matrices and potential isomers. Gas chromatography, liquid chromatography, and capillary electrophoresis are the principal methods utilized for this purpose.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful tool for the analysis of 2,5-DMA. researchgate.netnih.govnih.gov This technique offers high separation efficiency and provides structural information, which is vital for unambiguous identification. In GC-MS analysis of 2,5-DMA, the electron ionization (EI) mass spectrum is characterized by a prominent base peak at a mass-to-charge ratio (m/z) of 44, which corresponds to the imine fragment. researchgate.netswgdrug.orgojp.gov Additional significant fragments are observed at m/z 151 and 152, representing the dimethoxybenzyl cation and radical cation, respectively. researchgate.netojp.gov

A significant challenge in the GC-MS analysis of dimethoxyamphetamines is the existence of positional isomers, which have the same molecular weight and can produce similar mass spectra, potentially leading to misidentification. researchgate.net To overcome this, derivatization of the amine group with reagents such as perfluoroacylating agents can be employed. This process alters the fragmentation pathways, yielding unique fragment ions and improving chromatographic resolution between isomers. researchgate.net For instance, the use of a more polar stationary phase, such as Rtx-200, has been shown to provide excellent resolution for underivatized dimethoxyamphetamine isomers. researchgate.net

A typical GC-MS method for the analysis of 2,5-DMA might involve a dilute analyte, base-extracted into an organic solvent like chloroform. swgdrug.org The sample is then injected into a gas chromatograph equipped with a capillary column, such as a DB-1 MS, with helium as the carrier gas. swgdrug.org A programmed temperature gradient is often used to ensure optimal separation of the analytes. swgdrug.org

Table 1: Example GC-MS Parameters for 2,5-DMA Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent gas chromatograph with MS detector |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |

| MS Scan Range | 30-550 amu |

Data sourced from SWGDRUG.org Monograph swgdrug.org

Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS) Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for the sensitive and selective analysis of 2,5-DMA in biological matrices. researchgate.netnih.govnih.gov This method offers advantages over GC-MS, particularly for the analysis of less volatile or thermally labile compounds, and often requires less extensive sample preparation. fda.gov.tw

In a typical LC-MS/MS method for 2,5-DMA, a reversed-phase C18 column is used for chromatographic separation. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent like acetonitrile (B52724), also with formic acid. nih.gov The addition of formic acid helps to protonate the analyte, which is favorable for positive electrospray ionization (ESI).

The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. hpst.cz In MRM, a specific precursor ion for 2,5-DMA is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and interferences. hpst.cz For a comprehensive screening method, a database of optimized MRM transitions for a wide range of analytes, including 2,5-DMA, can be utilized. hpst.cz

A study on the analysis of 13 illicit phenethylamines, including 2,5-DMA, in amniotic fluid employed a validated LC-MS/MS method with a C18 reversed-phase column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid. nih.gov

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of amphetamines and their derivatives, including 2,5-DMA. researchgate.net CE offers high separation efficiency, short analysis times, and requires very small sample volumes. analyticaltoxicology.com The separation in CE is based on the differential migration of charged species in an electric field.

For the analysis of amphetamines, which are basic compounds, a low pH buffer is typically used to ensure the analytes are positively charged. Methods have been developed for the simultaneous determination of multiple 2,5-dimethoxy-substituted amphetamines using CE with diode array detection (DAD) or mass spectrometry (MS) detection. researchgate.net A study on the determination of 4-alkyl-2,5-dimethoxy-amphetamine derivatives in urine utilized CE coupled with electrospray ionization-mass spectrometry (CE-ESI-MS). nih.gov The method was validated and showed good linearity over the concentration range of 10 to 1000 ng/mL. nih.gov

The limit of quantification (LOQ) for 2,5-DMA can vary significantly depending on the detection method used with CE. For instance, one review reported an LOQ of 4300 ng/mL in blood using CE-DAD, while a much lower LOQ of 4.0 ng/mL was achieved in urine using CE-MS. researchgate.net

Spectroscopic Identification and Characterization Methods

Spectroscopic techniques are crucial for the definitive identification and structural elucidation of 2,5-DMA. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed for this purpose.

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For 2,5-DMA, ¹H NMR and ¹³C NMR spectra can be used to confirm the positions of the methoxy (B1213986) groups on the aromatic ring and the structure of the amphetamine side chain. A monograph from SWGDRUG.org provides details for acquiring ¹H NMR spectra of 2,5-DMA hydrochloride in D₂O using a 400 MHz NMR spectrometer. swgdrug.org

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2,5-DMA will show characteristic absorption bands corresponding to the amine group, the aromatic ring, and the ether linkages of the methoxy groups. These spectra can be used for identification by comparing them to a reference spectrum. swgdrug.org

Development and Validation of Quantitative Analytical Procedures

The development and validation of quantitative analytical procedures are essential to ensure the reliability and accuracy of results for 2,5-DMA in forensic and research applications. Validation is performed according to internationally recognized guidelines and typically assesses parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. unodc.orghpst.cz

A review of analytical methods for 2,5-dimethoxy-amphetamines and -phenethylamines provides a summary of reported LOQ values for 2,5-DMA in various biological matrices using different analytical techniques. researchgate.net These values highlight the varying sensitivities of the different methods.

Table 2: Reported Limits of Quantification (LOQ) for 2,5-DMA

| Analytical Method | Biological Matrix | LOQ | Reference |

|---|---|---|---|

| GC-MS | Plasma, urine, hair | n.d. | researchgate.net |

| CE-DAD | Blood | 4300 ng/mL | researchgate.net |

| CE-MS | Urine | 4.0 ng/mL | researchgate.net |

| LC-MS/MS | Plasma, urine | 10.0 ng/mL | researchgate.net |

| LC-MS/MS | Hair | 0.18 ng/mg | researchgate.net |

n.d. = not determined

Internal Standard Selection and Application (e.g., Deuterated Analogues)

The use of an appropriate internal standard is critical for accurate quantification in chromatographic methods, as it compensates for variations in sample preparation and instrument response. clearsynth.com For mass spectrometry-based methods, stable isotope-labeled analogues of the analyte are the preferred internal standards. clearsynth.comnih.gov

Deuterated analogues of 2,5-DMA, such as 2,5-Dimethoxyamphetamine-d6 (DMA-d6), have been synthesized for use as internal standards in quantitative GC-MS analyses. researchgate.netlgcstandards.com These standards are ideal because they have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute and experience similar ionization and fragmentation, but are distinguishable by their higher mass. clearsynth.comnih.gov This allows for precise correction of any analyte loss during sample processing and variations in instrument performance. The selection of a suitable deuterated internal standard also depends on the derivatization method used, as this can influence the fragmentation patterns and the potential for cross-contribution between the analyte and the standard. nih.gov

Matrix Effects in Complex Biological and Research Samples

The accurate quantification of this compound (2,5-DMA) in complex biological and research samples is significantly challenged by the phenomenon known as the matrix effect. This effect arises from the co-elution of endogenous or exogenous components of the sample matrix with the analyte of interest, which can interfere with the ionization process in mass spectrometry-based detection methods. The result is either a suppression or enhancement of the analyte's signal, leading to inaccurate and unreliable quantitative results. longdom.orgnih.gov The composition of the matrix can vary substantially between different types of biological samples, such as blood, urine, and hair, each presenting unique analytical hurdles.

In the analysis of amphetamine-type substances, including 2,5-DMA, matrix effects are a well-recognized impediment to achieving accurate results. nih.gov For instance, phospholipids (B1166683) are a major source of matrix effects in blood and plasma samples due to their abundance in cell membranes. chromatographytoday.com The complexity of these biological matrices necessitates meticulous sample preparation and method validation to mitigate the impact of interfering substances.

Research into designer amphetamines has highlighted the variability of matrix effects depending on the specific analyte and the biological matrix. In one study, after optimizing the analytical procedure for a panel of psychedelic amphetamines, no significant matrix effects were observed in urine samples. ojp.gov However, in whole blood, the presence of meperidine, a potential co-administered drug, caused a measurable suppression of the signal for two other designer amphetamines, 2C-T-2 and DOB. ojp.gov This underscores the potential for both endogenous and exogenous compounds to act as matrix interferents.

The nature and magnitude of matrix effects are influenced by several factors, including the sample preparation method, the chromatographic conditions, and the type of ionization source used. nih.gov For example, different sample clean-up techniques, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, will vary in their efficiency at removing interfering components. Similarly, the choice of chromatographic column and mobile phase can help to separate the analyte from co-eluting matrix components.

Given the challenges posed by matrix effects, regulatory guidelines for bioanalytical method validation mandate the evaluation of this phenomenon. A common approach to quantify matrix effects is the post-extraction addition method. This involves comparing the response of an analyte in a pure solution to the response of the analyte spiked into a blank matrix extract. The resulting ratio provides a quantitative measure of ion suppression or enhancement. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a primary strategy to compensate for matrix effects, as it is assumed to be affected in the same way as the analyte of interest. uliege.be

The following table provides an overview of analytical methods for 2,5-DMA in various biological matrices, along with the reported limits of quantification (LOQ), which indirectly reflect the challenges of analyzing this compound in complex samples.

| Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |

| Plasma, Urine, Hair | GC-MS | Not determined | researchgate.net |

| Blood | CE-DAD | 4300 ng/mL | researchgate.net |

| Urine | CE-MS | 4.0 ng/mL | researchgate.net |

| Plasma, Urine | LC-MS/MS | 10.0 ng/mL | researchgate.net |

| Hair | LC-MS/MS | 0.18 ng/mg | researchgate.net |

| Hair | LC-MS/MS | 0.01 ng/mg | researchgate.net |

| Amniotic Fluid | LC-MS/MS | 20.0 ng/mL | researchgate.net |

| Oral Fluid | LC-MS/MS | 9.5 ng/mL | researchgate.net |

| Blood, Urine | LC-MS/MS | 4.0 ng/mL | researchgate.net |

Detailed research findings have demonstrated that with appropriate optimization of analytical methods, matrix effects can be minimized. For a range of designer amphetamines, including those structurally related to 2,5-DMA, analytical recoveries of 64-93% in urine and 60-91% in blood have been achieved, indicating effective sample preparation. ojp.gov The following table summarizes findings from a study on designer amphetamines, illustrating the successful mitigation of matrix effects in different biological fluids.

| Analyte Class | Biological Matrix | Matrix Effect Observation | Mitigation Strategy | Reference |

| Psychedelic Amphetamines | Urine | No matrix effects observed after optimization. | Optimized solid-phase extraction and LC/MS/MS analysis. | ojp.gov |

| Psychedelic Amphetamines | Whole Blood | Small but measurable suppression from meperidine for 2C-T-2 and DOB. | Use of a stable isotope-labeled internal standard is recommended. | ojp.gov |

Preclinical Research Models for Mechanistic Elucidation of 2,5 Dimethoxyamphetamine Action

In Vitro Cellular and Molecular Models

In vitro models are fundamental in pharmacology for dissecting the molecular interactions of a compound with its biological targets in a controlled environment, free from the complexities of a whole organism. For 2,5-Dimethoxyamphetamine (2,5-DMA), these models have been crucial for identifying its primary receptor targets and characterizing the nature of its interaction with them.

The primary mechanism of action for many psychoactive compounds involves direct interaction with neurotransmitter receptors. To investigate this, scientists utilize receptor expression systems, which are cultured cells (such as HEK 293 or NIH-3T3 cells) that have been genetically modified to produce a specific receptor protein on their surface. nih.gov These systems allow for precise measurement of how a compound binds to a receptor (binding affinity) and how it activates that receptor (functional potency and efficacy).

Binding assays determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Studies on 2,5-DMA and its analogs show that they bind to several serotonin (B10506) (5-HT) receptors. wikipedia.orgfrontiersin.org The 2,5-dimethoxy substitution pattern is a recognized motif for conferring activity at the serotonin 2A receptor (5-HT₂ₐR). nih.gov Research indicates that 2,5-DMA itself is a low-potency partial agonist at the 5-HT₂ₐ receptor. wikipedia.org Its affinity for the 5-HT₂ₐ receptor is considerably lower than that of its 4-substituted derivatives, such as DOM and DOI. nih.gov For instance, the introduction of a methyl group at the 4-position (DOM) enhances potency by more than an order of magnitude compared to 2,5-DMA. nih.gov

Functional assays, in contrast, measure the biological response initiated by the ligand binding to the receptor. This is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Eₘₐₓ), which is the maximum response a drug can produce. For 2,5-DMA, functional assays confirm its role as a 5-HT₂ₐ receptor partial agonist. wikipedia.org Studies on a series of related 4-alkoxy-substituted 2,5-dimethoxyamphetamines show that while the phenethylamine (B48288) counterparts are partial agonists, some amphetamine derivatives act as full agonists at the 5-HT₂ₐ receptor. frontiersin.org

| Receptor | Kᵢ (nM) | Source |

|---|---|---|

| 5-HT₂ₐ | 211 - 5,200 | wikipedia.org |

| 5-HT₁ₐ | 2,583 | wikipedia.org |

| 5-HT₁B (rat) | 8,435 | wikipedia.org |

| TAAR1 (human) | Inactive | wikipedia.org |

| Monoamine Transporters (SERT, NET, DAT) | No binding up to 7,000 nM | wikipedia.org |

Upon activation by an agonist, G protein-coupled receptors (GPCRs) like the 5-HT₂ₐ receptor initiate intracellular signaling cascades. The 5-HT₂ₐ receptor primarily couples to the Gαₒ protein, which activates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration. nih.govnih.gov

This increase in intracellular Ca²⁺ is a key signaling event that can be measured in real-time using specific assays. Calcium mobilization assays are common functional assays used in GPCR drug discovery. nih.govresearchgate.net These assays often employ fluorescent dyes that bind to calcium, where an increase in fluorescence intensity corresponds to receptor activation. nih.govspringernature.com The FLIPR (Fluorescence Imaging Plate Reader) is a common instrument used for this purpose. nih.govspringernature.com

For 2,5-DMA, its functional activity as a 5-HT₂ₐ receptor agonist has been quantified using such assays. One study reported an EC₅₀ value of 3,548 nM and an Eₘₐₓ of 109.0% in a calcium mobilization assay, indicating low potency in this specific signaling pathway. wikipedia.org Investigations into related 2,5-dimethoxyphenylpiperidines also utilize Ca²⁺/Fluo-4 assays to determine functional potency and efficacy at 5-HT₂ₐ and 5-HT₂C receptors. acs.org These cell-based investigations are critical for understanding not just if a compound activates a receptor, but how it does so, providing a more detailed picture of its pharmacological profile.

| Assay Type | Parameter | Value | Source |

|---|---|---|---|

| Calcium Mobilization | EC₅₀ | 160 - 3,548 nM | wikipedia.org |

| Eₘₐₓ | 66 - 109% | wikipedia.org |

Animal Models for Neurochemical and Receptor Occupancy Studies

Animal models provide an essential bridge between in vitro findings and the complex physiological and behavioral effects of a compound in a living organism. These models allow for the study of neurochemical changes, receptor interactions within the brain, and behavioral responses mediated by specific neural circuits.

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug in animals, typically rodents. nih.gov In this model, an animal is trained to make one response (e.g., pressing a specific lever) after being administered a particular drug (the training drug) and a different response after receiving a saline injection. Once trained, the animal can be tested with other compounds. If the animal makes the drug-appropriate response, the test compound is said to "substitute" for the training drug, suggesting they have similar subjective effects mediated by a common receptor mechanism.

Studies have shown that 2,5-DMA substitutes for 2,5-dimethoxy-4-methylamphetamine (DOM) in rodent drug discrimination tests. wikipedia.org This indicates that 2,5-DMA produces subjective effects that are recognizable to animals trained on DOM, likely through activation of the same 5-HT₂ₐ receptor systems. However, 2,5-DMA demonstrates significantly lower potency in these tests compared to other DOx drugs. wikipedia.org Conversely, 2,5-DMA does not substitute for dextroamphetamine, suggesting that it lacks the characteristic subjective effects of stimulants that act primarily on dopamine (B1211576) systems. wikipedia.org The related compound, 2,5-dimethoxy-4-iodoamphetamine (DOI), has been extensively studied in this paradigm, with findings confirming that its discriminative stimulus effects are primarily mediated by 5-HT₂ₐ receptors, with a smaller contribution from 5-HT₂C receptors in mice. nih.govnih.gov

Molecular imaging techniques allow for the visualization and quantification of receptor distribution and drug occupancy in the brain. Autoradiography is an in vitro technique where brain slices are incubated with a radiolabeled ligand (a drug that has a radioactive atom attached). The binding of this ligand to receptors is then visualized on film. This method can reveal the precise anatomical distribution of receptors and can be used to determine how other, non-radiolabeled drugs compete for these binding sites.

A study using autoradiography demonstrated specific, regional cross-displacement between LSD and 2,5-dimethoxyphenylisopropylamine psychotomimetics (such as DOI and DOB) in the rat brain. nih.gov This competitive binding indicates that these compounds interact with the same receptor sites, which are densely located in specific cortical and subcortical regions. nih.gov While direct PET (Positron Emission Tomography) imaging studies with 2,5-DMA are not prominent, related compounds have been evaluated for their potential as PET ligands to study receptors like the D₂ receptor in vivo. ebi.ac.uk These techniques are invaluable for confirming that a drug reaches its intended target in the central nervous system and for studying the relationship between receptor occupancy and behavioral effects.

To understand a drug's full neurochemical profile, it is important to investigate its effects on neurotransmitter dynamics, including release and reuptake. Some amphetamines exert their effects by causing the release of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) or by blocking their reuptake from the synapse.

Q & A

Q. What analytical methods are recommended for detecting 2,5-DMA in biological matrices, and what are their detection limits?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are the gold-standard methods for detecting 2,5-DMA in biological samples (e.g., blood, urine, hair). These techniques offer specificity and sensitivity, with limits of quantification (LOQs) ranging from 1.0 to 20.0 ng/mL , depending on the matrix and extraction protocol. Urine is preferred for preliminary screening due to its wider detection window, while plasma or blood is suitable for assessing acute exposure. Hair and oral fluid are emerging alternatives for chronic use studies. Method validation should follow guidelines such as those from the American Academy of Forensic Sciences (AAFS) .

Q. What storage conditions are required for 2,5-DMA reference standards to ensure stability?

2,5-DMA reference standards (e.g., hydrochloride salt) should be stored at -20°C in airtight, light-protected containers. Under these conditions, the compound remains stable for ≥5 years , as demonstrated by batch-specific certificates of analysis. Purity is typically ≥98%, and UV-Vis characterization (λmax = 227 nm) can confirm integrity .

Q. What is the regulatory status of 2,5-DMA in the United States, and how does this impact research protocols?

2,5-DMA is classified as a Schedule I controlled substance in the U.S. under the Federal Analog Act due to its structural similarity to regulated amphetamines. Researchers must obtain DEA licensure for possession and adhere to strict documentation and security protocols. Non-compliance risks legal penalties and institutional sanctions .

Advanced Research Questions

Q. How can method validation for 2,5-DMA analysis address challenges posed by novel psychoactive substances (NPS)?

The rapid emergence of NPS necessitates multi-residue analytical methods capable of detecting 2,5-DMA alongside structural analogs (e.g., DOB, DOC). Validation should include:

- Cross-reactivity testing to minimize false positives/negatives.

- Matrix effect studies using alternative biological samples (e.g., hair, oral fluid).

- Stability assessments under varying pH and temperature conditions.

Recent reviews emphasize coupling LC-MS/MS with high-resolution mass spectrometry (HRMS) to resolve isobaric interferences and degradation products .

Q. How does 2,5-DMA’s role as a precursor in DOx-series synthesis influence analytical workflows?

As a precursor to hallucinogens like DOI and DOB, 2,5-DMA may co-occur with synthetic byproducts (e.g., unreacted intermediates or side products). Researchers should:

- Expand target panels to include DOx metabolites (e.g., hydroxylated or halogenated derivatives).

- Use isotopically labeled internal standards to correct for ion suppression in complex mixtures.

- Employ retention time alignment and fragmentation pattern libraries for confident identification .

Q. What are the key challenges in elucidating 2,5-DMA’s pharmacological mechanisms and toxicity profile?

Limited human data and regulatory restrictions necessitate alternative models :

- In vitro assays : Screen receptor affinities (e.g., 5-HT2A, TAAR1) using transfected cell lines.

- Metabolic studies : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated pathways.

- Animal models : Dose-response studies in rodents can approximate acute toxicity (LD50) and behavioral effects.

However, interspecies metabolic differences and ethical approvals remain hurdles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.